molecular formula C9H17NO2 B8449385 n-Methyl-n-(2-(1-methylcyclopropoxy)ethyl)acetamide

n-Methyl-n-(2-(1-methylcyclopropoxy)ethyl)acetamide

Cat. No. B8449385
M. Wt: 171.24 g/mol
InChI Key: ZSCKCIKLUXAREJ-UHFFFAOYSA-N
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Patent
US07378447B2

Procedure details

Dissolve 2-(1-methylcyclopropoxy)ethanol (362.3 mg, 3.12 mmol) (see Tet. Lett. 1999, 40, 8647-8650) and triethylamine (473.4 mg, 4.68 mmol) in 10 mL methylene chloride at 0° C. Dissolve para-toluenesulfonyl chloride (596.1 mg, 3.12 mmol) in 10 mL methylene chloride and add it dropwise to the reaction. After 30 minutes raise the reaction to room temperature and allow it to stir for 24 hours. Dilute the reaction with methylene chloride and wash it with water (1×), 1N HCl (1×), saturated aqueous sodium hydrogen carbonate (1×) and brine (1×). Dry the organic layer with magnesium sulfate. Filter and remove the solvent in vacuo to give 670.1 mg of crude toluene-4-sulfonic acid 2-(1-methylcyclopropoxy)ethyl ester. Dissolve N-methylacetamide (176.9 mg, 2.42 mmol) in 5 mL tetrahydrofuran and add it dropwise to a slurry of sodium hydride (122.9 mg, 3.07 mmol) in 5 mL tetrahydrofuran. Allow the reaction to stir at room temperature for 22 hours. Dissolve the crude toluene-4-sulfonic acid 2-(1-methylcyclopropoxy)ethyl ester (670.1 mg, 2.48 mmol) in 5 mL tetrahydrofuran and add it dropwise to the reaction mixture. After the addition is complete, heat the reaction to reflux and allow it to stir for 26 hours. Cool the reaction and remove the solvent in vacuo. Dissolve the residue in methylene chloride and wash with brine (1×). Dry the organic layer with magnesium sulfate. Filter and remove the solvent in vacuo to afford 276.9 mg of crude material. Purify the residue by Biotage chromatography (50% EtOAc/Hexanes to 30% MeOH/EtOAc) to afford 83.3 mg of N-methyl-N-(2-(1-methylcyclopropoxy)ethyl)acetamide. Dissolve this material (83.3 mg, 0.486 mmol) in 10 mL of toluene and add Lawesson's reagent (102.5 mg, 0.253 mmol) to the mixture. Heat the reaction to 75° C. and allow it to stir for 24 hours. Remove the solvent in vacuo. Triturate the residue with diethyl ether three times decanting carefully from the residual solids. Combine the decanted layers and remove the solvent in vacuo to afford 47.0 mg of crude N-methyl-N-(2-(1-methylcyclopropoxy)ethyl)thioacetamide. Dissolve this crude material (47.0 mg, 0.251 mmol) in 10 mL diethyl ether, add MeI (excess) and allow the reaction to stir for 21 hours. Decant the diethyl ether from the oil and triturate the oil with diethyl ether (2×). Remove any excess diethyl ether from the oily residue in vacuo to obtain 46.5 mg of crude HI salt of methyl-(2-(1-methylcyclopropoxy)ethyl)-(1-methylsulfanylethyl)amine as an oil. Dissolve this crude material (46.5 mg, 0.141 mmol) in 10 mL of pyridine and add 3,2′-difluorobiphenyl-4-carboxylic acid (R)-(6-amino-2(R)-hydroxyindan-1-yl)amide (49.6 mg, 0.130 mmol) and allow the reaction to stir at room temperature for 20 hours. Remove the solvent in vacuo and dissolve the residue in methylene chloride and wash with saturated aqueous sodium hydrogen carbonate. Dry the organic layer with magnesium sulfate. Filter and remove the solvent in vacuo to give 39.2 mg of crude product. Purify via silica gel column chromatography (2% MeOH/CHCl3) to afford 10.7 mg of the titled product (15% yield). MS (ES): m/z 534.2 (M+H).
Quantity
176.9 mg
Type
reactant
Reaction Step One
Quantity
122.9 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
toluene-4-sulfonic acid 2-(1-methylcyclopropoxy)ethyl ester
Quantity
670.1 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3](=[O:5])[CH3:4].[H-].[Na+].[CH3:8][C:9]1([O:12][CH2:13][CH2:14]OS(C2C=CC(C)=CC=2)(=O)=O)[CH2:11][CH2:10]1>O1CCCC1>[CH3:1][N:2]([CH2:14][CH2:13][O:12][C:9]1([CH3:8])[CH2:11][CH2:10]1)[C:3](=[O:5])[CH3:4] |f:1.2|

Inputs

Step One
Name
Quantity
176.9 mg
Type
reactant
Smiles
CNC(C)=O
Name
Quantity
122.9 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
toluene-4-sulfonic acid 2-(1-methylcyclopropoxy)ethyl ester
Quantity
670.1 mg
Type
reactant
Smiles
CC1(CC1)OCCOS(=O)(=O)C1=CC=C(C=C1)C
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 22 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction
ADDITION
Type
ADDITION
Details
add it dropwise to the reaction mixture
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
heat
CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
STIRRING
Type
STIRRING
Details
to stir for 26 hours
Duration
26 h
TEMPERATURE
Type
TEMPERATURE
Details
Cool
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
remove the solvent in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
Dissolve the residue in methylene chloride
WASH
Type
WASH
Details
wash with brine (1×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the organic layer with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
Filter
CUSTOM
Type
CUSTOM
Details
remove the solvent in vacuo
CUSTOM
Type
CUSTOM
Details
to afford 276.9 mg of crude material
CUSTOM
Type
CUSTOM
Details
Purify the residue by Biotage chromatography (50% EtOAc/Hexanes to 30% MeOH/EtOAc)

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
CN(C(C)=O)CCOC1(CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 83.3 mg
YIELD: CALCULATEDPERCENTYIELD 20.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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